molecular formula C12H3Cl7 B1594526 2,2',3,4,4',5,6-Heptachlorobiphenyl CAS No. 74472-47-2

2,2',3,4,4',5,6-Heptachlorobiphenyl

Cat. No.: B1594526
CAS No.: 74472-47-2
M. Wt: 395.3 g/mol
InChI Key: DJEUXBQAKBLKPO-UHFFFAOYSA-N
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Description

2,2’,3,4,4’,5,6-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. PCBs are a group of synthetic organic chemicals that contain 209 individual chlorinated compounds (known as congeners). They have been widely used in various industrial applications due to their chemical stability and insulating properties. due to their environmental persistence and potential health hazards, their production has been banned or restricted in many countries .

Scientific Research Applications

2,2’,3,4,4’,5,6-Heptachlorobiphenyl has been extensively studied for its environmental and biological impacts. Some key research applications include:

Biochemical Analysis

Biochemical Properties

2,2’,3,4,4’,5,6-Heptachlorobiphenyl plays a significant role in biochemical reactions, particularly in mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the PER1 gene by repressing the CLOCK-ARNTL/BMAL1 heterodimer-mediated transcriptional activation of PER1 . Additionally, 2,2’,3,4,4’,5,6-Heptachlorobiphenyl activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene .

Cellular Effects

2,2’,3,4,4’,5,6-Heptachlorobiphenyl has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to interfere with neuronal differentiation of embryonic neural stem cells . The compound’s impact on gene expression includes the inhibition of the basal and circadian expression of the core circadian component PER1 .

Molecular Mechanism

At the molecular level, 2,2’,3,4,4’,5,6-Heptachlorobiphenyl exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The compound inhibits the PER1 gene by repressing the CLOCK-ARNTL/BMAL1 heterodimer-mediated transcriptional activation of PER1 . Additionally, it activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,4,4’,5,6-Heptachlorobiphenyl change over time. The compound is known for its stability and resistance to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, in a 28-day toxicity study in young rats, 2,2’,3,4,4’,5,6-Heptachlorobiphenyl was found to accumulate in various tissues, including the liver, spleen, central nervous system, and blood . The compound’s biotransformation rate was estimated to be about 5%, with heptachlorobiphenylol identified as a metabolite .

Dosage Effects in Animal Models

The effects of 2,2’,3,4,4’,5,6-Heptachlorobiphenyl vary with different dosages in animal models. In a study involving female rats, oral treatment with 7 mg/kg every other day for three months resulted in significant accumulation of the compound in various tissues . The study also revealed dose-dependent oxidative stress and apoptosis induced by the compound . High doses of 2,2’,3,4,4’,5,6-Heptachlorobiphenyl were associated with toxic effects, including disturbances in the hepatic porphyrin pathway .

Metabolic Pathways

2,2’,3,4,4’,5,6-Heptachlorobiphenyl is involved in several metabolic pathways. The compound undergoes biotransformation via dechlorination, hydroxylation, and ring-opening pathways . During co-metabolic degradation, six metabolic products, including low-chlorinated PCBs and chlorobenzoic acid, were identified . The compound’s metabolism is facilitated by enzymes such as cytochrome P450 and glutathione S-transferases .

Transport and Distribution

Within cells and tissues, 2,2’,3,4,4’,5,6-Heptachlorobiphenyl is transported and distributed through various mechanisms. The compound is known to accumulate in the liver, spleen, central nervous system, and blood . It is transported across cell membranes and localized in specific cellular compartments . The compound’s hydrophobic nature and resistance to degradation contribute to its persistence in tissues .

Subcellular Localization

2,2’,3,4,4’,5,6-Heptachlorobiphenyl exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the membrane and other cellular compartments . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s subcellular distribution plays a crucial role in its biochemical and toxic effects .

Preparation Methods

The synthesis of 2,2’,3,4,4’,5,6-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using various chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully monitored to achieve the desired degree of chlorination .

Industrial production methods for PCBs, including 2,2’,3,4,4’,5,6-Heptachlorobiphenyl, often involve batch or continuous processes where biphenyl is chlorinated in large reactors. The product is then purified through distillation or recrystallization to remove any unreacted biphenyl and lower chlorinated congeners .

Chemical Reactions Analysis

2,2’,3,4,4’,5,6-Heptachlorobiphenyl can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hydroxylated metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can lead to the formation of lower chlorinated biphenyls. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide or amine groups.

Major products formed from these reactions include hydroxylated biphenyls, lower chlorinated biphenyls, and substituted biphenyl derivatives .

Comparison with Similar Compounds

2,2’,3,4,4’,5,6-Heptachlorobiphenyl is one of many PCB congeners. Similar compounds include:

The uniqueness of 2,2’,3,4,4’,5,6-Heptachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects.

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl7/c13-4-1-2-5(6(14)3-4)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEUXBQAKBLKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074235
Record name 2,2',3,4,4',5,6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74472-47-2
Record name 2,2',3,4,4',5,6-Heptachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,4',5,6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,4',5,6-HEPTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1XED1DKLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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